molecular formula C21H19FN6O2 B11197291 N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B11197291
M. Wt: 406.4 g/mol
InChI Key: ZKLKGCVDJSTFDB-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, an oxadiazole ring, and an imidazole carboxamide moiety

Preparation Methods

The synthesis of N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the imidazole carboxamide. The synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with a nitrile under acidic or basic conditions to form the oxadiazole ring.

    Coupling with the Imidazole Carboxamide: The oxadiazole intermediate is then coupled with an imidazole carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may be studied for its effects on various biological targets and pathways.

    Chemical Biology: Researchers use the compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic applications in treating diseases.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(2-fluorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C21H19FN6O2/c1-13(2)19-26-21(30-27-19)14-7-8-23-18(9-14)28-11-17(25-12-28)20(29)24-10-15-5-3-4-6-16(15)22/h3-9,11-13H,10H2,1-2H3,(H,24,29)

InChI Key

ZKLKGCVDJSTFDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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